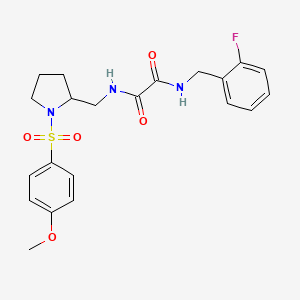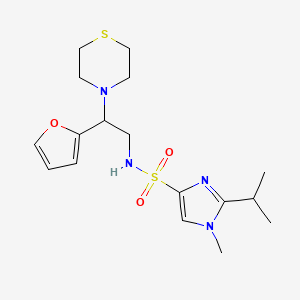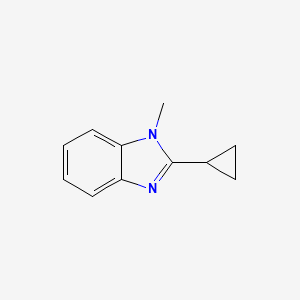
2-Cyclopropyl-1-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-1-methylbenzimidazole” is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . These compounds are similar to various natural antecedents and have been studied for their potential in various pharmaceutical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “this compound”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves using Cu–Pd/γ-Al2O3 as the catalyst, synthesizing benzimidazole directly from 2-nitroaniline and ethanol .Molecular Structure Analysis
The structure-activity relationship (SAR) of benzimidazoles indicates that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences its activity .Chemical Reactions Analysis
The reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .Aplicaciones Científicas De Investigación
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release in Agriculture : A study highlighted the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides like carbendazim, a derivative of benzimidazole, to improve the release profiles, transfer to the site of action, reduce environmental toxicity, and enhance stability. This approach offers new options for plant disease treatment and prevention (E. Campos et al., 2015).
Medical Research
Cancer Cell Proliferation Inhibition : Carbendazim, another benzimidazole derivative, has been studied for its ability to suppress microtubule dynamics, leading to the inhibition of human cancer cell proliferation. This action suggests potential therapeutic applications in oncology, given its effects on tumor cell lines (Mythili Yenjerla et al., 2009).
Chemical Synthesis and Material Science
Synthesis of Benzimidazole Derivatives : Research into the cyclopropyliminium rearrangement of substituted 2-cyclopropylbenzimidazoles has led to the development of methods for synthesizing 2,3-dihydropyrrolobenzimidazoles. These methods provide insights into directing the synthesis process based on solvent polarity and functional group positioning, which is crucial for the creation of materials and molecules with specific properties (R. Salikov et al., 2013).
Immunological Applications
Development of Polyclonal Antibodies : The creation of a polyclonal antibody recognizing carbendazim and other benzimidazole-type fungicides was achieved using commercially available benzimidazole derivatives. This antibody has potential applications in the detection of benzimidazole-type pesticides in environmental samples, demonstrating the versatility of benzimidazole derivatives in contributing to environmental safety and regulatory compliance (C. Zikos et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the action of this compound is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-1-methylbenzimidazole, like other benzimidazoles, is believed to interact with various enzymes, proteins, and other biomolecules Benzimidazoles are known to inhibit various enzymes, contributing to their wide range of therapeutic uses .
Cellular Effects
Benzimidazoles have been reported to have anticancer activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s common for the effects of biochemical compounds to vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Biochemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Biochemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-cyclopropyl-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLXZRNCLNSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
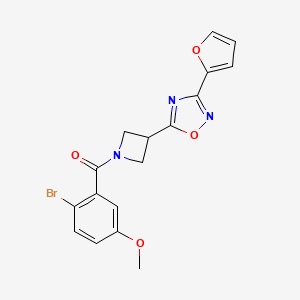
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)

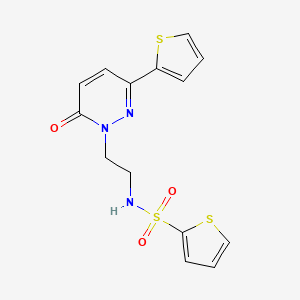
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)
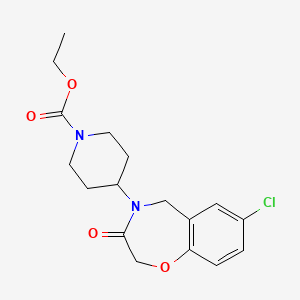

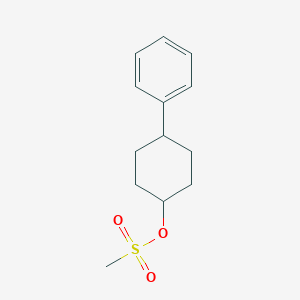
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)

